

Amino-thiophen-2-YL-acetic acid structure and properties

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Compound of Interest

Compound Name: Amino-thiophen-2-YL-acetic acid

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An In-depth Technical Guide to **Amino-Thiophen-2-YL-Acetic Acid**: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **Amino-thiophen-2-yl-acetic acid**, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the versatile Gewald reaction for constructing the foundational 2-aminothiophene scaffold. The narrative synthesizes field-proven insights into the pharmacological landscape of aminothiophene derivatives, which exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytostatic effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, workflow diagrams, and a robust framework for understanding the therapeutic potential of this molecular class.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their chemical stability and versatile reactivity.^[1] These five-membered aromatic rings are privileged structures in drug discovery, serving as bioisosteres for phenyl groups and participating in key binding interactions with biological targets.^[2] The introduction of an amino group at the C2

position creates the 2-aminothiophene scaffold, a building block that has given rise to a multitude of pharmacologically active agents.[1][3] Molecules incorporating this moiety have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, confirming the advantageous potential of the aminothiophene skeleton in the development of novel therapeutics.[4][5] This guide focuses specifically on **Amino-thiophen-2-yl-acetic acid**, exploring the chemical properties and biological context that make it a valuable synthon and a potential therapeutic candidate.

Chemical Identity and Structure

The designation "**Amino-thiophen-2-yl-acetic acid**" specifies a thiophene ring substituted at the C2 position with an acetic acid group (-CH₂COOH) and also bearing an amino group (-NH₂). The precise location of the amino group is critical and defines the specific isomer. For this guide, we will focus on the general class while drawing specific data from well-documented examples like DL- α -Aminothiophene-2-acetic acid.

- IUPAC Name: amino(thiophen-2-yl)acetic acid
- CAS Number: 21124-40-3[6]
- Molecular Formula: C₆H₇NO₂S
- Molecular Weight: 157.19 g/mol [7]

The structure combines three key functional groups:

- The Thiophene Ring: An electron-rich aromatic heterocycle that provides a stable, lipophilic core.
- The Amino Group: A primary amine that can act as a hydrogen bond donor and a nucleophile, making it a key handle for derivatization.[8]
- The Acetic Acid Group: A carboxylic acid moiety that is typically ionized at physiological pH, imparting hydrophilicity and the ability to form strong ionic and hydrogen bonds with biological receptors.

Physicochemical Properties

The physical and chemical properties of **Amino-thiophen-2-yl-acetic acid** dictate its behavior in both chemical reactions and biological systems.

Property	Value	Source
Melting Point	208-210 °C	[6]
Molecular Weight	157.19 g/mol	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	2	[7]
LogP (Computed)	-2.0	[7][9]

The low computed LogP value suggests high water solubility, a characteristic feature for amino acids. Purification methods often involve recrystallization from aqueous solutions, sometimes with pH adjustment to modulate solubility.[6]

Synthesis and Characterization

The synthesis of substituted 2-aminothiophenes is most famously and efficiently achieved through the Gewald reaction. This multicomponent reaction has become a universal method due to its operational simplicity, the availability of starting materials, and its tolerance for a wide range of substituents.[10][11]

The Gewald Reaction: Mechanism and Causality

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α -cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base (typically a secondary amine like diethylamine or morpholine).[8][10]

The mechanism proceeds through several key steps:

- **Knoevenagel Condensation:** The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[12] This step

is crucial as it forms the carbon backbone of the future thiophene ring and generates an α,β -unsaturated nitrile intermediate. The choice of a relatively weak organic base is deliberate to favor this condensation without promoting unwanted side reactions.

- **Sulfur Addition (Michael Addition):** The elemental sulfur (S_8) is activated by the base and adds to the β -carbon of the unsaturated nitrile intermediate. The precise mechanism of sulfur ring-opening and addition is complex but results in a sulfur-containing anion.[\[12\]](#)
- **Cyclization and Tautomerization:** The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene product.[\[12\]](#)

The versatility of this reaction allows for the creation of a diverse library of polysubstituted 2-aminothiophenes by simply varying the starting carbonyl and nitrile components.[\[8\]](#)

Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This protocol describes a general procedure for synthesizing an ethyl 2-amino-4-phenylthiophene-3-carboxylate, a common precursor that can be further modified to yield the target acetic acid derivative.

Materials:

- Ethyl cyanoacetate
- Acetophenone (or other suitable ketone)
- Elemental Sulfur
- Diethylamine (or Morpholine)
- Ethanol (or DMF)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 equivalent), acetophenone (1 equivalent), and

elemental sulfur (1.1 equivalents) in ethanol.

- **Base Addition:** Add diethylamine (2 equivalents) dropwise to the stirred mixture. The addition is often exothermic and should be controlled. The base acts as a catalyst for the initial condensation and helps activate the sulfur.
- **Reaction:** Gently heat the reaction mixture to reflux (approximately 50-60 °C) for 2-4 hours. [\[11\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [\[13\]](#)
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
- **Isolation:** Pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl to neutralize the remaining base.
- **Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[\[6\]](#)

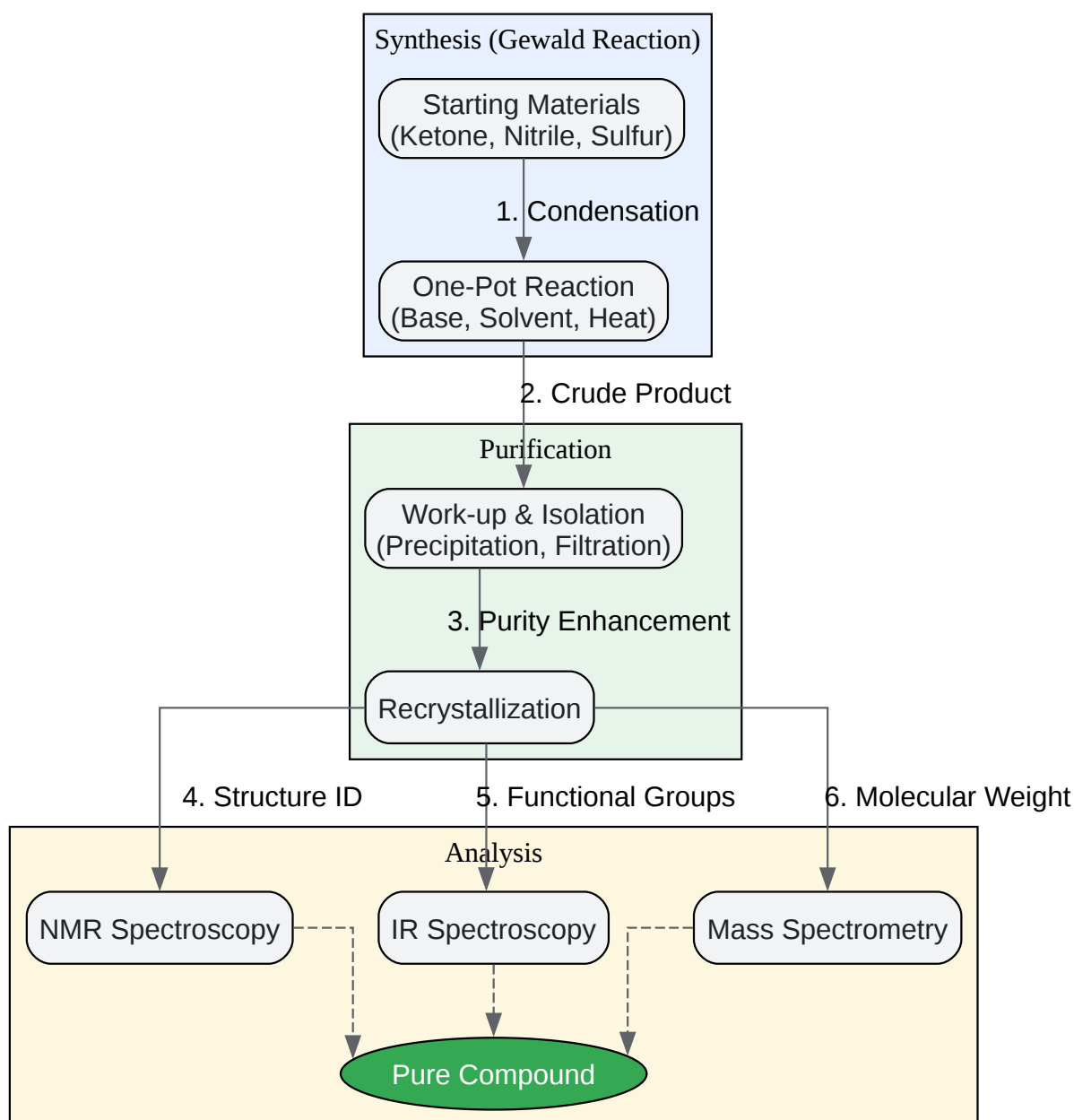
Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the thiophene ring protons, the amino group, and the various substituents.[\[14\]](#)[\[15\]](#)
- **Infrared (IR) Spectroscopy:** IR analysis will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm^{-1}), the C=O stretch of the ester or acid group (around 1650-1750 cm^{-1}), and vibrations associated with the thiophene ring.[\[3\]](#)
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming its elemental composition.[\[16\]](#)

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from synthesis to characterization for a 2-aminothiophene derivative.



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Workflow for Synthesis and Analysis of 2-Aminothiophenes.

Pharmacological Profile and Biological Activity

While specific studies on **Amino-thiophen-2-yl-acetic acid** itself are limited, the broader class of 2-aminothiophene derivatives is a rich source of biologically active compounds.[1] Their therapeutic potential spans multiple domains.

- **Anti-inflammatory Activity:** Numerous 2-aminothiophene analogs have been shown to possess potent anti-inflammatory activity.[4] This is a significant area of research for this scaffold.
- **Anticancer Properties:** Certain 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity against specific cancer cell lines, including prostate cancer, T-cell lymphoma, and kidney carcinoma.[17] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[17] The thiophene scaffold also serves as a key component in potent kinase inhibitors.[5]
- **Antimicrobial and Antifungal Activity:** The 2-aminothiophene nucleus is present in compounds exhibiting a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][18]
- **Other Activities:** The scaffold has been explored for a wide range of other pharmacological effects, including antioxidant, antiviral, anticonvulsant, and analgesic properties.[5][16]

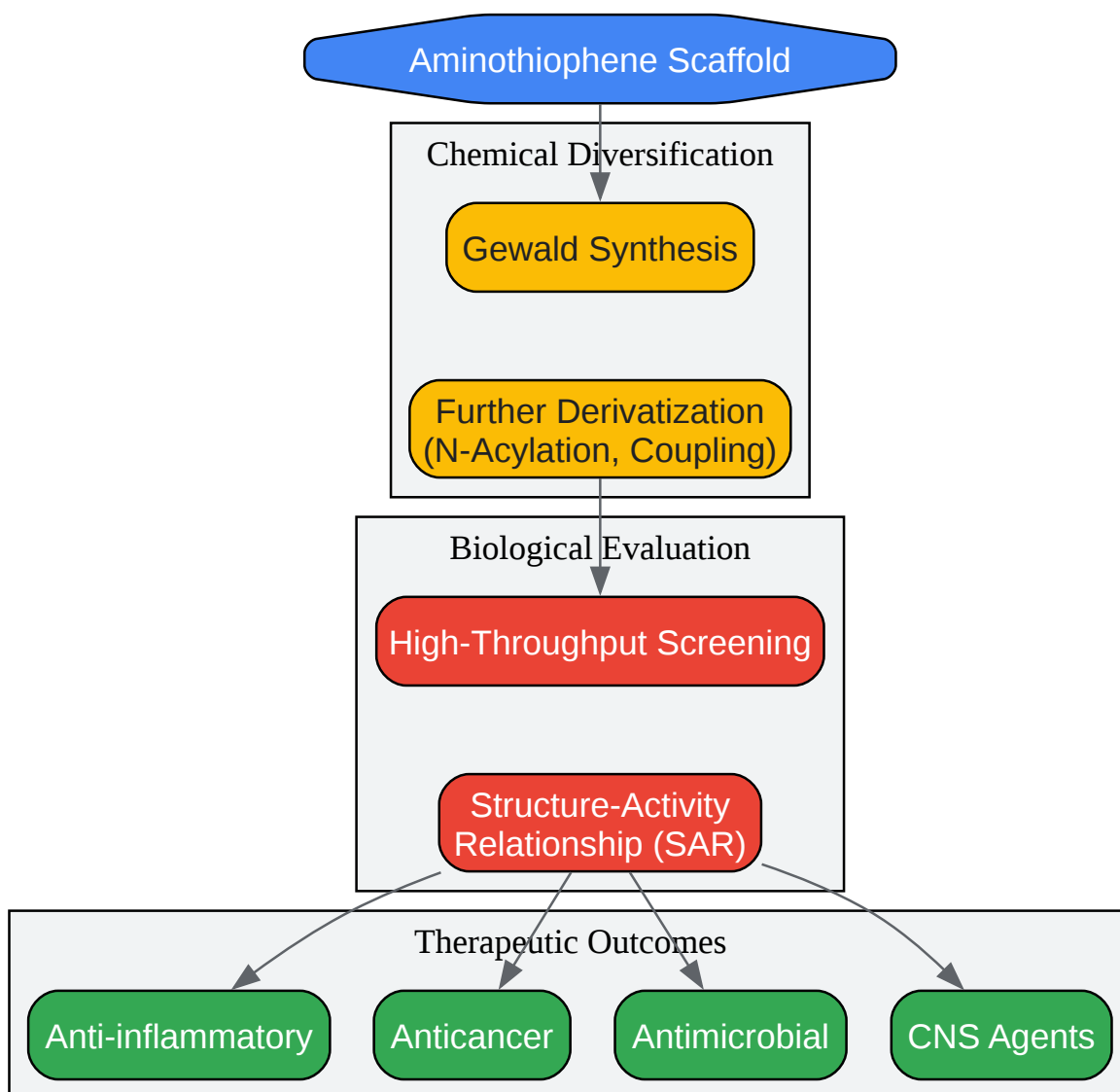
The carboxylic acid moiety of the title compound is particularly interesting as it can mimic the structures of endogenous ligands, potentially making it an inhibitor for enzymes like D-amino acid oxidase (DAO), where thiophene carboxylic acids have shown inhibitory activity.[19]

Applications in Drug Discovery

The primary application of **Amino-thiophen-2-yl-acetic acid** in the pharmaceutical industry is as a versatile building block or scaffold.[5] Its bifunctional nature—possessing both a nucleophilic amine and a carboxylic acid—allows for orthogonal chemical modifications to build more complex molecules.

- **Scaffold for Library Synthesis:** The 2-aminothiophene core, easily generated via the Gewald reaction, provides a platform for creating large libraries of related compounds for high-throughput screening.[\[8\]](#)
- **Peptide and Amide Synthesis:** The amino group can be acylated, and the carboxylic acid can form amide bonds, allowing for its incorporation into peptide-like structures or for linking to other pharmacophores.[\[20\]](#)
- **Lead Optimization:** The thiophene ring can be further functionalized (e.g., via halogenation or metal-catalyzed cross-coupling reactions) to fine-tune the steric and electronic properties of a lead compound, thereby improving its potency, selectivity, or pharmacokinetic profile.[\[21\]](#)

The following diagram illustrates the central role of the aminothiophene scaffold in the drug discovery process.



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Role of Aminothiophenes in Drug Discovery.

Safety and Toxicology

Specific toxicological data for **Amino-thiophen-2-yl-acetic acid** is not widely available. As with all laboratory chemicals, it should be handled with appropriate care, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

Amino-thiophen-2-yl-acetic acid represents a valuable and versatile molecule built upon the pharmacologically significant 2-aminothiophene scaffold. Its synthesis is accessible through robust methods like the Gewald reaction, and its structure offers multiple points for chemical modification. While the biological profile of this specific molecule requires further investigation, the extensive body of research on related derivatives highlights its immense potential as a building block for the discovery of new therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The continued exploration of this and similar heterocyclic structures is a promising avenue for addressing unmet medical needs.

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References

- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]
- 3. ijpbs.com [ijpbs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. AMINO-THIOPHEN-2-YL-ACETIC ACID | 21124-40-3 [chemicalbook.com]
- 7. 2-Amino-2-(thiophen-3-yl)acetic acid | C₆H₇NO₂S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C₆H₇NO₂S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]

- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. impactfactor.org [impactfactor.org]
- 17. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
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